SPAAC Reaction Kinetics of DBCO-PEG6-NHS Ester vs. Alternative Cyclooctynes and Click Pairs
DBCO-PEG4-CO₂H (a close analog sharing the DBCO core) exhibits second-order rate constants of 0.96–1.18 M⁻¹s⁻¹ across six buffer types in SPAAC reactions with N₃-PEG₃ [1]. In a direct comparative study, DBCO derivatives demonstrated approximately 10-fold higher rate constants (k₂ = 0.1–2.0 M⁻¹s⁻¹) relative to bicyclo[6.1.0]nonyne (BCN) derivatives (k₂ = 0.03–0.3 M⁻¹s⁻¹) due to greater ring strain and electronic activation from the benzyl rings . In contrast, TCO/tetrazine click pairs achieve k₂ ~ 10³–10⁵ M⁻¹s⁻¹ but TCO undergoes spontaneous isomerization to unreactive cis-cyclooctene in aqueous buffer, limiting its practical utility for extended conjugation workflows .
| Evidence Dimension | SPAAC second-order rate constant (k₂) |
|---|---|
| Target Compound Data | 0.96–1.18 M⁻¹s⁻¹ for DBCO-PEG4-CO₂H analog; DBCO class ~0.1–2.0 M⁻¹s⁻¹ |
| Comparator Or Baseline | BCN class: 0.03–0.3 M⁻¹s⁻¹; TCO/tetrazine: 10³–10⁵ M⁻¹s⁻¹ |
| Quantified Difference | DBCO ~10× faster than BCN; DBCO stable in aqueous buffer vs. TCO isomerization |
| Conditions | PBS and HEPES buffers, pH 7, ambient temperature; absorbance spectrophotometry |
Why This Matters
Faster SPAAC kinetics with aqueous stability enable higher conjugation yields and reduced reagent consumption, directly lowering per-experiment procurement costs.
- [1] Walton, L. R. et al. The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances, 2025. View Source
